Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
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Overview
Description
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H25N3O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their high affinity for calcium ions, making them useful in various applications, particularly in medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bisphosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .
Scientific Research Applications
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its high affinity for calcium ions. This property allows it to bind strongly to bone mineral, making it effective in inhibiting bone resorption. The compound targets osteoclasts, the cells responsible for bone resorption, and inhibits their activity, thereby reducing bone loss .
Comparison with Similar Compounds
Similar Compounds
- Diammonium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
- Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphonate
Uniqueness
Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its specific hexyl group, which influences its chemical properties and biological activities. Compared to similar compounds with different alkyl groups, it may exhibit distinct binding affinities and reactivity, making it suitable for specific applications .
Properties
CAS No. |
94107-70-7 |
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Molecular Formula |
C8H27N3O6P2 |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
diazanium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H21NO6P2.2H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);2*1H3 |
InChI Key |
AGWOZOMWEWMBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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